molecular formula C15H15N3O4S B2945477 (E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide CAS No. 941954-47-8

(E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide

Cat. No. B2945477
CAS RN: 941954-47-8
M. Wt: 333.36
InChI Key: NWYXBXXRPONDRW-FOCLMDBBSA-N
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Description

The compound contains a benzo[d]thiazol-2(3H)-one group, which is a type of heterocyclic compound . This group is often used in the synthesis of various pharmaceuticals and other organic compounds .


Molecular Structure Analysis

The compound contains a benzo[d]thiazol-2(3H)-one group, which is a planar, electron-deficient system with high oxidative stability . This group can enable efficient intermolecular π–π overlap, which is beneficial for applications in organic electronics .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, a compound containing a benzo[d]thiazol-2(3H)-one group would likely have a high boiling point and be stable under normal conditions .

Scientific Research Applications

Organic Semiconductor Research

Thiophene derivatives, like the compound , are integral to the development of organic semiconductors . Their unique electronic properties make them suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). This compound’s structure could potentially influence charge transport and photophysical properties, making it a candidate for investigation in next-generation electronic devices.

Pharmacological Studies

Compounds with a thiophene ring system, which is present in the compound , exhibit a range of pharmacological properties . They are studied for their anticancer, anti-inflammatory, and antimicrobial effects. This particular compound could be synthesized and tested for similar biological activities, contributing to the development of new therapeutic agents.

Corrosion Inhibition

In industrial chemistry, thiophene derivatives serve as corrosion inhibitors . The compound could be explored for its efficacy in protecting metals and alloys in corrosive environments, which is crucial for extending the lifespan of industrial machinery and infrastructure.

Material Science

The structural motif of thiophene is often found in materials with specific optical and electronic characteristics . Research into this compound could lead to the discovery of new materials with applications in photovoltaics, sensors, or as components in advanced composite materials.

Bioorganic Chemistry

Thiophene derivatives are known to interact with biological systems in various ways . This compound could be used in bioorganic chemistry to study protein-ligand interactions, enzyme inhibition, or as a molecular probe to understand biological pathways.

Synthetic Methodology Development

The synthesis of thiophene derivatives involves various chemical reactions that can be optimized and applied to other heterocyclic compounds . Research into the synthesis of this compound could lead to the development of new synthetic methodologies or the improvement of existing ones, which is fundamental for the advancement of organic chemistry.

Mechanism of Action

Target of Action

The compound, also known as Ohtuvayre, is a first-in-class selective dual inhibitor of the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are important secondary messengers in cells.

Mode of Action

Ohtuvayre interacts with its targets, PDE3 and PDE4, by binding to their active sites and inhibiting their enzymatic activity . This inhibition results in an increase in the intracellular levels of cyclic nucleotides, leading to bronchodilation and non-steroidal anti-inflammatory effects .

Biochemical Pathways

The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. The increased levels of cyclic nucleotides can activate protein kinase A, leading to the phosphorylation of various target proteins. This can result in smooth muscle relaxation (bronchodilation) and inhibition of inflammatory cell activation (anti-inflammatory effect) .

Pharmacokinetics

As an inhaled treatment, it is delivered directly to the lungs, which may enhance its bioavailability and therapeutic effects .

Result of Action

The combined bronchodilator and anti-inflammatory effects of Ohtuvayre can help alleviate the symptoms of chronic obstructive pulmonary disease (COPD), such as breathlessness and persistent coughing . It has demonstrated clinical benefits both alone and when used with other maintenance therapies .

Action Environment

Environmental factors such as air quality and temperature could potentially influence the efficacy and stability of inhaled treatments like Ohtuvayre.

Safety and Hazards

As with any chemical compound, handling should be done with care. The compound may be harmful if swallowed and may cause eye irritation . Always follow safety guidelines when handling chemical compounds.

properties

IUPAC Name

N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4S/c1-8-5-9(17-22-8)14(19)16-15-18(2)10-6-11(20-3)12(21-4)7-13(10)23-15/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWYXBXXRPONDRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N=C2N(C3=CC(=C(C=C3S2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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